![molecular formula C13H11NO B12431502 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 is a deuterated derivative of 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl ring. The molecular formula of this compound is C13D5H6NO, and it has a molecular weight of 202.263 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
Méthodes De Préparation
The synthesis of 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 involves the incorporation of deuterium atoms into the parent compound. One common method is the catalytic hydrogenation of the parent compound in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve large-scale catalytic deuteration processes to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is the corresponding pyridinone oxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding pyridinone alcohol.
Applications De Recherche Scientifique
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 has several applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides distinct spectral features.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Mécanisme D'action
The mechanism of action of 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics and metabolic pathways compared to the non-deuterated analog. This can lead to differences in the compound’s biological activity and stability. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 can be compared with other similar compounds, such as:
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone: The non-deuterated analog, which has different reaction kinetics and stability.
Deuterated analogs of other pyridinones: These compounds share similar properties due to the presence of deuterium atoms but may have different chemical structures and applications.
Other deuterated compounds: Such as deuterated benzene or deuterated toluene, which are used in similar research applications but have different chemical properties.
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
1-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]pyridin-2-one |
InChI |
InChI=1S/C13H11NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-11H/b11-9+/i1D,2D,3D,6D,7D |
Clé InChI |
WSSVGRPJVQMLKI-ZOUXBMHJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/N2C=CC=CC2=O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C=CN2C=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


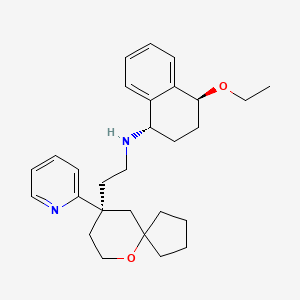


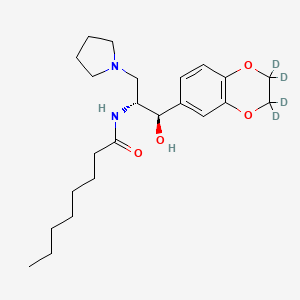


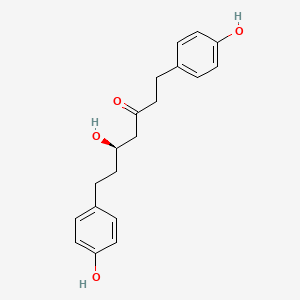
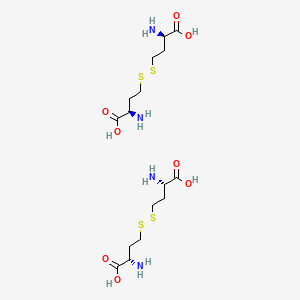
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
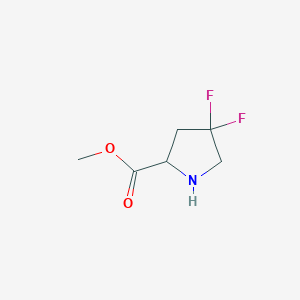
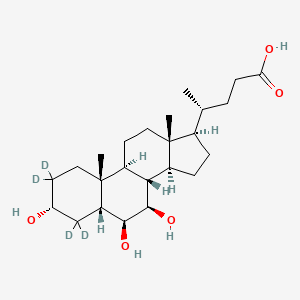
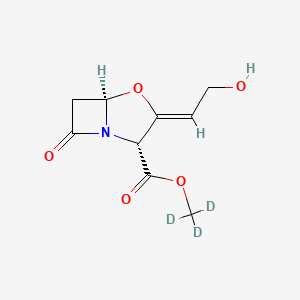
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)
